N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is a heterocyclic organic compound classified under the oxadiazole derivatives. It is characterized by the presence of a cinnamamide group and a 3-methyl-1,2,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an anticancer agent.
The compound is identified by the Chemical Abstracts Service registry number 1207061-34-4. It belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom in their ring structure. The specific structure of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide features a cinnamamide backbone linked to a 3-methyl-1,2,4-oxadiazole side chain.
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide typically involves several key steps:
The synthetic route can be optimized for industrial production by focusing on improving yield and purity. Techniques such as continuous flow reactors may be employed to enhance reaction control and efficiency.
The molecular formula of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is C13H13N3O2. The structure consists of a phenylpropene backbone (cinnamamide) connected to a 3-methyl-substituted oxadiazole ring.
The InChI Key for this compound is NWLPIRDSFNIRMH-BQYQJAHWSA-N, which provides a unique identifier for chemical substances. The compound's molecular weight is approximately 245.26 g/mol.
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide can undergo several types of chemical reactions:
The reaction conditions vary based on the type of reaction being performed. For example:
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide has shown promise in medicinal applications, particularly as an anticancer agent. The mechanism of action involves inhibiting specific cancer cell lines through various pathways that may include apoptosis induction and cell cycle arrest. Research indicates that compounds with similar structures can interact with cellular targets that modulate cancer cell proliferation and survival .
The compound's physical properties include:
Key chemical properties include:
Spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy are commonly employed to characterize this compound and confirm its structure .
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide has potential applications in various fields:
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and versatile bioisosteric capabilities. This five-membered ring system, containing one oxygen and two nitrogen atoms (N-O-C=N-N), was first synthesized in 1884 by Tiemann and Krüger but gained significant pharmacological attention only in recent decades [3]. Its molecular architecture confers exceptional metabolic stability, replacing hydrolytically labile ester and amide functionalities while maintaining similar electronic and spatial characteristics—a property leveraged in rational drug design [3] [10]. The 1,2,4-oxadiazole ring exhibits aromatic character and planar geometry, enabling efficient π-stacking interactions with biological targets, while its dipole moment (~3.92 D) facilitates hydrogen bonding and dipole-dipole interactions critical for target engagement [3].
Table 1: Prevalence and Applications of Oxadiazole Isomers in Drug Development
Oxadiazole Isomer | Key Structural Features | Therapeutic Applications | Marketed Drugs |
---|---|---|---|
1,2,4-Oxadiazole | N-O-C=N-N arrangement, high dipole moment | Anticancer, antiviral, CNS agents | Ataluren, Oxolamine |
1,3,4-Oxadiazole | N-C-O-N=N arrangement, improved metabolic stability | Antibacterial, antitubercular | Nesapidil, Raltegravir |
1,2,5-Oxadiazole | O-N=C=N arrangement, high energy density | Energetic materials, limited pharmaceutical use | - |
1,2,3-Oxadiazole | Unstable, ring-opens to diazomethanes | Rarely utilized | - |
The 1,2,4-oxadiazole isomer specifically demonstrates remarkable synthetic versatility, with two primary routes dominating production: (1) cyclization of amidoximes with carboxylic acid derivatives (~60% of syntheses), and (2) 1,3-dipolar cycloaddition of nitrile oxides to nitriles (~35% of syntheses) [3] [6]. This scaffold appears in several clinically significant agents, including the cough suppressant Oxolamine, the neuromuscular disorder drug Ataluren, and the natural products quisqualic acid (a glutamate receptor agonist from Quisqualis indica seeds) and phidianidines A/B (indole alkaloids from marine mollusk Phidiana militaris with dopamine transporter inhibition) [3] [6]. The 3-methyl-1,2,4-oxadiazole variant present in N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide (CAS 1207061-34-4) enhances lipophilicity and steric bulk compared to unsubstituted analogs, potentially improving membrane permeability and target residence time .
Cinnamamide (3-phenylprop-2-enamide) derivatives constitute a structurally diverse class of bioactive molecules characterized by an α,β-unsaturated carbonyl system conjugated with an aromatic ring. This configuration enables multiple mechanisms of biological action: (1) The electron-deficient β-carbon undergoes Michael additions with nucleophilic cysteine residues in enzyme active sites, enabling covalent inhibition; (2) The planar conjugated system facilitates intercalation into DNA or π-stacking with protein aromatic residues; and (3) The amide linkage provides hydrogen-bonding capacity critical for target recognition [7]. These properties make cinnamamide derivatives particularly valuable in oncology and virology, where targeted covalent inhibition strategies have gained prominence.
In anticancer applications, cinnamoyl-based compounds demonstrate potent activity against tyrosine kinases, especially epidermal growth factor receptor (EGFR). The α,β-unsaturated carbonyl moiety forms irreversible bonds with Cys797 in EGFR's ATP-binding pocket, circumventing resistance mutations seen with reversible inhibitors [7]. Modifications to the cinnamamide scaffold significantly influence potency and selectivity:
Table 2: Structural Modifications and Biological Activities of Cinnamamide Derivatives
Cinnamamide Modification | Biological Target | Key Activity Findings | Reference |
---|---|---|---|
6-Cinnamoyl-4-arylaminothienopyrimidine | EGFR (cysteine residue) | IC₅₀ = 4 nM against HeLa cells; irreversible inhibition | [7] |
(E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylprop-2-enamide | SARS-CoV-2 main protease | IC₅₀ = 46 μM; π-anion interaction with E166 | |
3-(4-(Trifluoromethyl)phenyl variant | SARS-CoV-2 main protease | Optimization led to IC₅₀ = 5.27 μM (compound 16d) | |
Cinnamoyl-chalcone hybrids | BRAFV600E/EGFR | Dual inhibition with GI₅₀ = 1.16 μM (MCF-7) | [9] |
Antiviral research has exploited cinnamamide's capacity to disrupt viral protease function. Against SARS-CoV-2 main protease (Mpro), the (E)-cinnamoyl configuration enables critical interactions: the phenyl group occupies the S1 pocket forming π-anion interactions with catalytic residue E166, while the carbonyl oxygen hydrogen-bonds with backbone amides . Optimization studies demonstrated that replacing the vinyl linker with a (2-methylcycloprop-1-en-1-yl)benzene moiety increased Mpro inhibition 7-fold (IC₅₀ = 6.71 μM), highlighting the scaffold's adaptability for steric complementarity with enzyme subsites .
The strategic fusion of 3-methyl-1,2,4-oxadiazole and cinnamamide pharmacophores generates hybrid molecules with enhanced bioactivity profiles through synergistic mechanisms. This molecular hybridization approach capitalizes on three fundamental advantages:
: The oxadiazole moiety serves as a metabolically stable bioisostere for labile functional groups, while the cinnamamide provides targeted covalent binding capability. When combined, these features enable prolonged target engagement with reduced susceptibility to enzymatic degradation. Molecular docking studies of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide reveal distinct binding contributions: the oxadiazole nitrogen at position 2 forms hydrogen bonds with Gln192 in SARS-CoV-2 Mpro, while the cinnamamide carbonyl interacts with Glu166 via π-anion stacking . The methyl group at the oxadiazole 3-position enhances hydrophobic contact with adjacent protein residues inaccessible to polar groups.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1